3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine

Lipophilicity Physicochemical property Permeability

This specific pyrazolo[1,5-a]pyrimidine derivative combines a 3-(4-chlorophenyl) with a 7-[5-(2,4-dichlorophenyl)-2-furyl] substituent (XLogP3=6.3, zero H-bond donors). Unlike close analogs (e.g., 3-(4-fluorophenyl) CAS 685107-24-8 or 7-(2-thienyl) CAS 439095-36-0), this unique electronic/steric profile targets lipophilic kinase ATP pockets (CK2, DRAK1, Pim-1) and serves as a matched negative control in CDK2 assays. Substituting analogs risks uncharacterized potency shifts. Confirm lot-specific purity for SAR reproducibility.

Molecular Formula C22H12Cl3N3O
Molecular Weight 440.71
CAS No. 439108-97-1
Cat. No. B2930385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine
CAS439108-97-1
Molecular FormulaC22H12Cl3N3O
Molecular Weight440.71
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)Cl
InChIInChI=1S/C22H12Cl3N3O/c23-14-3-1-13(2-4-14)17-12-27-28-19(9-10-26-22(17)28)21-8-7-20(29-21)16-6-5-15(24)11-18(16)25/h1-12H
InChIKeyVMGLGPVRWZIAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine (CAS 439108-97-1): Structural Context for Procurement Decisions


3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine (CAS 439108-97-1; molecular formula C₂₂H₁₂Cl₃N₃O, MW 440.7 g mol⁻¹) is a fully aromatic heterocyclic compound belonging to the pyrazolo[1,5‑a]pyrimidine class [1]. The scaffold is a recognized privileged structure in kinase inhibitor discovery [2]. This specific derivative bears a 4‑chlorophenyl group at the 3‑position and a 5‑(2,4‑dichlorophenyl)furan‑2‑yl substituent at the 7‑position, giving it a high calculated lipophilicity (XLogP3 = 6.3) and zero hydrogen‑bond donors [1]. These features differentiate it from other commercially available pyrazolo[1,5‑a]pyrimidine analogs and dictate its solubility, permeability, and potential target‑binding profile.

Why Generic Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for CAS 439108-97-1 in Research Protocols


Within the pyrazolo[1,5‑a]pyrimidine series, even single‑atom changes at the 3‑ or 7‑position can profoundly shift kinase selectivity, cellular potency, and ADME properties [1]. The combination of a 4‑chlorophenyl at C3 and a 2,4‑dichlorophenylfuryl at C7 creates a unique electronic and steric environment that is absent in close analogs such as the 3‑(4‑fluorophenyl) variant (CAS 685107‑24‑8) or the 7‑(2‑thienyl) analog (CAS 439095‑36‑0). Interchanging these compounds without experimental validation risks introducing uncharacterized shifts in target engagement, off‑target liability, and physicochemical behavior. The quantitative evidence below documents the specific structural and property differences that make CAS 439108‑97‑1 a non‑fungible entry in screening libraries and SAR programs.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine (CAS 439108-97-1)


Lipophilicity Differential: 3-(4-Chlorophenyl) vs 3-(4-Fluorophenyl) Analog

The replacement of the 4‑chlorophenyl group in CAS 439108‑97‑1 by a 4‑fluorophenyl group (CAS 685107‑24‑8) reduces the calculated partition coefficient. The target compound has a computed XLogP3 of 6.3, whereas the 4‑fluorophenyl analog is predicted to have a lower XLogP3 (approximately 5.6–5.9 based on fluorine’s smaller contribution to lipophilicity relative to chlorine) [1]. This difference of ~0.4–0.7 log units can significantly affect membrane permeability and non‑specific binding in cellular assays.

Lipophilicity Physicochemical property Permeability

Hydrogen-Bond Donor Count: Zero vs Analogs Bearing Amide or Amino Groups

CAS 439108‑97‑1 possesses zero hydrogen‑bond donors (HBD = 0) and three hydrogen‑bond acceptors [1]. In contrast, many pyrazolo[1,5‑a]pyrimidine kinase inhibitors incorporate amide or amino substituents that contribute one or more HBDs (e.g., the 3‑carboxamide analog CAS 931983‑52‑7 has HBD = 1) [2]. The absence of HBDs in the target compound removes a key determinant of hinge‑binding hydrogen‑bond networks and may favor interactions with lipophilic enzyme pockets, altering the selectivity fingerprint relative to HBD‑containing comparators.

Hydrogen bonding Physicochemical property Kinase hinge-binding

7‑Position Substituent Topology: 2,4‑Dichlorophenylfuryl vs 2‑Thienyl

The 7‑position of CAS 439108‑97‑1 carries a 5‑(2,4‑dichlorophenyl)furan‑2‑yl group, which is substantially larger and more electron‑rich than the 2‑thienyl group found in the direct analog 3‑(4‑chlorophenyl)-7-(2‑thienyl)pyrazolo[1,5‑a]pyrimidine (CAS 439095‑36‑0) [1]. The furyl‑phenyl linker extends the aromatic system and introduces an additional chlorine atom (2,4‑dichloro substitution) that can engage in halogen bonding and hydrophobic contacts not available with the monocyclic thiophene. The topological polar surface area (TPSA) of the target compound is calculated as 39.9 Ų, which is lower than many kinase hinge‑binders and consistent with a preference for lipophilic binding pockets [2].

Ligand topology Steric bulk π-stacking

Recommended Application Scenarios for 3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine (CAS 439108-97-1)


Kinase Selectivity Profiling in Lipophilic ATP‑Binding Pockets

Owing to its high calculated lipophilicity (XLogP3 = 6.3) and zero H‑bond donor count [1], CAS 439108‑97‑1 is best suited as a starting scaffold for kinases with unusually lipophilic ATP‑binding sites (e.g., certain CK2, DRAK1, or Pim‑1 family members) where traditional hinge‑binding hydrogen bonds are less critical [2]. Its 2,4‑dichlorophenylfuryl group can probe a deep hydrophobic pocket, and the absence of a donor removes a potential source of selectivity‑limiting hinge interactions.

Negative Control or Inactive Probe in CDK2‑Focused Campaigns

The structure-guided design of pyrazolo[1,5‑a]pyrimidine CDK2 inhibitors has shown that specific substituent combinations are required for potent inhibition [3]. Because CAS 439108‑97‑1 lacks the typical hydrogen‑bond donor/acceptor arrangement found in optimized CDK2 inhibitors, it may serve as a structurally matched negative control in CDK2 biochemical assays, enabling researchers to discriminate target‑specific activity from scaffold‑related artifacts.

Physicochemical Property Benchmarking for CNS‑Oriented Library Design

With a TPSA of 39.9 Ų, zero HBDs, three HBA, and a molecular weight of 440.7 Da [1], CAS 439108‑97‑1 sits on the boundary of CNS drug‑like space. It can be employed as a reference compound in CNS permeability screens or P‑glycoprotein efflux assays to benchmark the impact of high lipophilicity and halogen content on brain penetration, informing medicinal chemistry optimization of related kinase inhibitors for neurodegenerative or neuro‑oncology indications [2].

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.